1-Bromo-2-chloro-1,1,2-trifluorobutane

説明

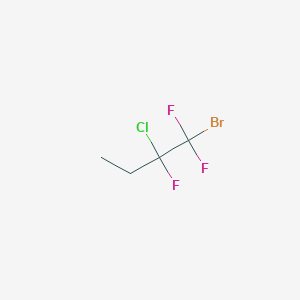

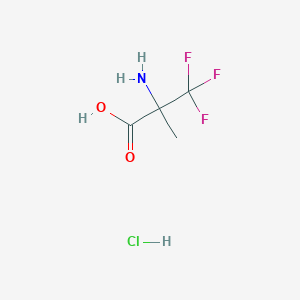

1-Bromo-2-chloro-1,1,2-trifluorobutane is a chemical compound with the molecular formula C4H5BrClF3 . It has an average mass of 225.435 Da and a monoisotopic mass of 223.921524 Da .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-1,1,2-trifluorobutane consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and fluorine (F) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-chloro-1,1,2-trifluorobutane are determined by its molecular structure . Unfortunately, specific details about these properties are not available in the sources I found.科学的研究の応用

Application 1: Synthesis of Multi-Halogenated Alkenes

- Summary of the Application : 1-Bromo-2-chloro-1,1,2-trifluorobutane, also known as halothane, has been used as a fluorine-containing building block for the construction of trifluoromethyl and difluoromethylene motifs . These structures have been found in several multifunctional materials and biologically important molecules .

- Methods of Application : The reaction involved a highly reactive difluoroethylene intermediate, which was produced by the reaction between halothane and KOH . This simple reaction enabled the construction of highly halogenated compounds with the potential for further functionalization .

- Results or Outcomes : A series of aryl fluoroalkenyl ethers that contain chlorine and bromine as well as fluorine atoms were prepared in moderate to good yields via the reactions of phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of KOH .

Application 2: Solvation Studies

- Summary of the Application : Halothane has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol .

- Methods of Application : The study involved the use of molecular simulations and free energy simulations .

- Results or Outcomes : The results of this study are not specified in the source .

Application 3: Thermophysical Property Data

- Summary of the Application : 1-Bromo-2-chloro-1,1,2-trifluorobutane has been used in the study of thermophysical properties. This includes properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of phase transition, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, refractive index as a function of wavelength and temperature, viscosity as a function of temperature and pressure, and thermal conductivity as a function of temperature and pressure .

- Methods of Application : The study involved the use of various experimental methods to measure the thermophysical properties of 1-Bromo-2-chloro-1,1,2-trifluorobutane .

- Results or Outcomes : The results of this study are not specified in the source .

Application 4: Solvation Studies

- Summary of the Application : 1-Bromo-2-chloro-1,1,2-trifluorobutane, or halothane, has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol .

- Methods of Application : The study involved the use of molecular simulations and free energy simulations .

- Results or Outcomes : The results of this study are not specified in the source .

Application 5: Synthesis of Arylpiperidines and Aryltetrahydropyridines

- Summary of the Application : 1-Bromo-2-chloro-1,1,2-trifluorobutane is used as an intermediate in pharmaceutical and synthetic chemistry . It acts as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines .

- Methods of Application : The specific methods of application are not specified in the source .

- Results or Outcomes : The results of this study are not specified in the source .

Application 6: Solvation Studies

- Summary of the Application : 1-Bromo-2-chloro-1,1,2-trifluorobutane, or halothane, has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol .

- Methods of Application : The study involved the use of molecular simulations and free energy simulations .

- Results or Outcomes : The results of this study are not specified in the source .

Safety And Hazards

1-Bromo-2-chloro-1,1,2-trifluorobutane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

1-bromo-2-chloro-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrClF3/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKKHXOFLQESJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-1,1,2-trifluorobutane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)

![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)

![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)